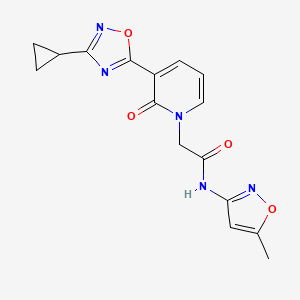

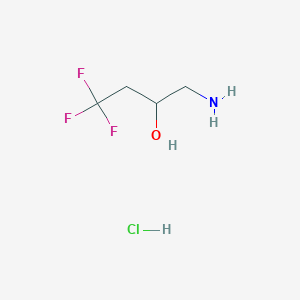

![molecular formula C8H6ClNO2S B2807162 Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 403860-07-1](/img/structure/B2807162.png)

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate

カタログ番号 B2807162

CAS番号:

403860-07-1

分子量: 215.65

InChIキー: BEMUCZOBFBMGJZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate” is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 . The IUPAC name for this compound is methyl 3-chloro-4H-thieno [3,2-b]pyrrole-5-carboxylate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride afforded the corresponding mixed bis-acylhydrazines . Also, the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride has been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives . The oxidation of hydrazide with lead tetraacetate afforded diazene .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . .Safety And Hazards

特性

IUPAC Name |

methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMUCZOBFBMGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CS2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

Synthesis routes and methods

Procedure details

Methanolic sodium methoxide solution (28%) (5 ml, 25.9 mmol) was diluted with MeOH (5 ml) and was cooled to −25° C. under nitrogen. A solution of 4-chloro-2-thiophenecarboxaldehyde (J Heterocyclic Chem, 1976, 13, 393; 1.1 g, 7.5 mmol) and methyl azidoacetate (3.0 g, 26.1 mmol) in MeOH (20 ml) was added dropwise, maintaining the temperature at −25° C. On completion of addition the solution was allowed to warm to 5° C. over a period of approximately 16 hours. The solution was added to saturated aqueous ammonium chloride (250 ml) and the mixture was extracted using DCM. The combined organic layers were concentrated at 0° C. The residue was taken up in xylene (30 ml) and this solution was added dropwise to xylene (120 ml) under reflux. The solution was heated under reflux for 30 minutes before being cooled and concentrated. The title compound was purified by a mixture of crystallisation (EtOAc/isohexane) and chromatography on a Bond Elut column eluting with a graduated solvent of 5–50% EtOAc in isohexane (640 mg, 40%). NMR (CDCl3) 9.1 (1H, br), 7.1 (2H, s), 3.9 (3H, s); m/z 214.3.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

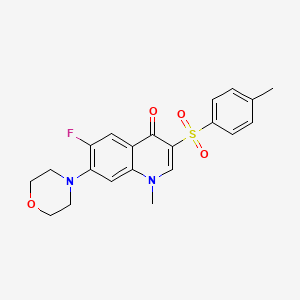

![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2807081.png)

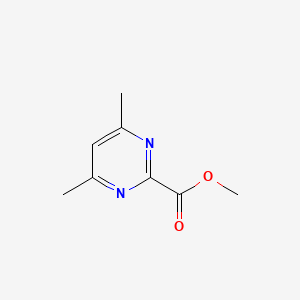

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807086.png)

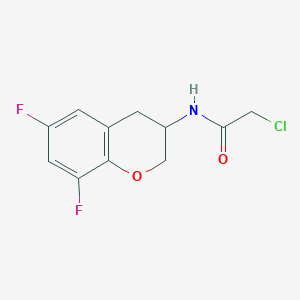

![3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807087.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2807090.png)

![3-Benzyl-7-benzylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B2807100.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine](/img/structure/B2807101.png)